molecular formula C21H29N3Si B12580559 4-(1-(tert-butyldimethylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)-N,N-dimethylbenzenamine

4-(1-(tert-butyldimethylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)-N,N-dimethylbenzenamine

Cat. No.: B12580559
M. Wt: 351.6 g/mol
InChI Key: PETYJOKHQQXRNK-UHFFFAOYSA-N
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Description

4-(1-(tert-Butyldimethylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)-N,N-dimethylbenzenamine (CAS 611227-33-9) is a high-purity chemical compound offered at 98% purity and is typically available for order in 5g quantities . This molecule features a 7-azaindole (pyrrolo[2,3-b]pyridine) core, a privileged scaffold in medicinal chemistry, which is protected at the pyrrole nitrogen by a tert-butyldimethylsilyl (TBS) group. The TBS group is a common protecting strategy used to block a reactive nitrogen site during synthetic sequences, thereby enhancing the stability and handling of the intermediate . This makes the compound a valuable building block for the synthesis of more complex molecules. The structure is further functionalized with a dimethylaniline moiety, suggesting potential applications in the development of targeted therapeutics. Researchers may find this compound particularly useful in exploring new chemical space for drug discovery programs, especially in the design of kinase inhibitors or other targeted agents like SHP2 inhibitors for cancer research . This product is intended for Research Use Only and is not for diagnostic or therapeutic purposes.

Properties

Molecular Formula

C21H29N3Si

Molecular Weight

351.6 g/mol

IUPAC Name

4-[1-[tert-butyl(dimethyl)silyl]pyrrolo[2,3-b]pyridin-5-yl]-N,N-dimethylaniline

InChI

InChI=1S/C21H29N3Si/c1-21(2,3)25(6,7)24-13-12-17-14-18(15-22-20(17)24)16-8-10-19(11-9-16)23(4)5/h8-15H,1-7H3

InChI Key

PETYJOKHQQXRNK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)N1C=CC2=CC(=CN=C21)C3=CC=C(C=C3)N(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-(tert-butyldimethylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)-N,N-dimethylbenzenamine typically involves multiple steps. One common method involves the reaction of 4-(tert-butyldimethylsilyl)hex-5-yn-1-yl 4-methylbenzenesulfonate with sodium azide in dimethylformamide (DMF) at 80°C. This reaction produces an intermediate, which then undergoes an intramolecular thermal Huisgen azide-alkyne cycloaddition to form the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Additionally, continuous flow reactors might be employed to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(1-(tert-Butyldimethylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)-N,N-dimethylbenzenamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dimethylbenzenamine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as sodium azide or halides in polar aprotic solvents like DMF.

Major Products

    Oxidation: Oxidized derivatives of the pyrrolo[2,3-b]pyridine core.

    Reduction: Reduced forms of the compound, potentially leading to the removal of the tert-butyldimethylsilyl group.

    Substitution: Substituted derivatives at the dimethylbenzenamine moiety.

Scientific Research Applications

4-(1-(tert-Butyldimethylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)-N,N-dimethylbenzenamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(1-(tert-butyldimethylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)-N,N-dimethylbenzenamine is not fully understood. it is believed to interact with specific molecular targets, such as kinases, by binding to their active sites and inhibiting their activity. This inhibition can disrupt various cellular pathways, leading to potential therapeutic effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table highlights key structural differences and similarities with analogous compounds:

Compound Name Core Structure Substituents Key Properties Biological Relevance
4-(1-(tert-Butyldimethylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)-N,N-dimethylbenzenamine Pyrrolo[2,3-b]pyridine - TBDMS (1-position)
- N,N-dimethylaniline (5-position)
High lipophilicity; enhanced metabolic stability Potential kinase inhibitor (e.g., JAK, EGFR)
N-[(3RS,4SR)-1-Benzyl-4-methylpiperidin-3-yl]-1-(4-methylphenylsulfonyl)-5-nitro-1H-pyrrolo[2,3-b]pyridin-4-amine Pyrrolo[2,3-b]pyridine - Tosyl group (electron-withdrawing)
- Nitro group (5-position)
Dihedral angles: 85.5° (benzyl), 89.4° (tosyl) Intermediate in JAK inhibitor synthesis
2-Amino-5-[3-(1-ethyl-1H-pyrazol-5-yl)-1H-pyrrolo[2,3-b]pyridin-5-yl]-N,N-dimethylbenzamide Pyrrolo[2,3-b]pyridine - Pyrazole (3-position)
- Amide (benzamide)
Moderate solubility; polar functional groups Experimental kinase inhibitor (DrugBank ID: DB08583)
5-tert-Butyl-N-{2-[(3R)-3-isopropylpiperazin-1-yl]-7H-pyrrolo[2,3-d]pyrimidin-4-yl}-1H-pyrazol-3-amine Pyrrolo[2,3-d]pyrimidine - Piperazine (solubilizing group)
- tert-Butyl (lipophilic)
Improved pharmacokinetics Kinase-targeted therapeutics

Key Differences and Implications

Core Structure Variations: Pyrrolo[2,3-b]pyridine (target compound) vs. Pyrrolo[2,3-c]pyridine derivatives (e.g., 570385-04-5) exhibit positional isomerism, affecting electronic distribution and target binding.

Substituent Effects :

  • TBDMS vs. Tosyl Groups : The TBDMS group in the target compound provides superior steric shielding compared to the tosyl group in , reducing susceptibility to enzymatic degradation.
  • N,N-Dimethylaniline vs. Amide : The dimethylaniline moiety (target compound) offers electron-donating effects, while the amide group in introduces hydrogen-bonding capability but reduces lipophilicity.

Piperazine-containing analogs exhibit enhanced solubility, making them more suitable for oral administration compared to the highly lipophilic TBDMS derivative.

Biological Activity

The compound 4-(1-(tert-butyldimethylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)-N,N-dimethylbenzenamine is a derivative of pyrrolo[2,3-b]pyridine, which has garnered attention due to its potential biological activities, particularly in cancer therapy and other therapeutic applications. This article synthesizes current research findings regarding its biological activity, including case studies and data tables.

  • Molecular Formula : C_{21}H_{28}N_{3}Si
  • Molecular Weight : 360.54 g/mol
  • CAS Number : 237469

Biological Activity Overview

The biological activity of pyrrolo[2,3-b]pyridine derivatives has been extensively studied, particularly concerning their role as fibroblast growth factor receptor (FGFR) inhibitors. The compound has shown promising results in inhibiting tumor cell proliferation and inducing apoptosis.

Research indicates that compounds with the pyrrolo[2,3-b]pyridine scaffold can effectively target the FGFR signaling pathway, which is often aberrantly activated in various cancers. Inhibition of FGFR signaling can lead to reduced tumor growth and metastasis.

In Vitro Studies

  • FGFR Inhibition : A study demonstrated that derivatives similar to the compound exhibited IC_{50} values against FGFR1, FGFR2, and FGFR3 in the nanomolar range (7-712 nM) . This suggests a potent inhibitory effect on these receptors.
  • Cancer Cell Proliferation : The compound significantly inhibited the proliferation of breast cancer 4T1 cells and induced apoptosis through caspase activation pathways .
  • Migration and Invasion : In vitro assays showed that the compound reduced the migration and invasion capabilities of cancer cells, indicating its potential as an anti-metastatic agent .

Case Studies

  • Study on Anticancer Activity : A comparative study involving various pyrrolo[2,3-b]pyridine derivatives highlighted that modifications at specific positions on the pyridine ring could enhance anticancer activity. For instance, compounds with specific substituents exhibited improved solubility and metabolic stability while maintaining low toxicity to non-cancerous cells .

Data Table: Biological Activity Summary

Activity TypeObservationsReference
FGFR InhibitionIC_{50} values: 7 nM (FGFR1), 9 nM (FGFR2), 25 nM (FGFR3)
Cell ProliferationSignificant inhibition of 4T1 cell growth; apoptosis induction
Migration/InvasionReduced migration and invasion capabilities in vitro
ToxicityLow toxicity to VERO cells; favorable therapeutic index

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